Methyl 3-cyano-2-phenylpropanoate

Vue d'ensemble

Description

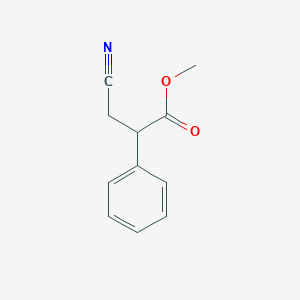

Methyl 3-cyano-2-phenylpropanoate is a methyl ester that is methyl phenylacetate substituted at the alpha-position by a cyanomethyl group. It is a nitrile and a methyl ester. It derives from a phenylacetic acid.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Methyl 3-cyano-2-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable for chemists aiming to create diverse compounds.

Key Reactions:

- Condensation Reactions: It can undergo condensation with various nucleophiles to form larger, more complex structures.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Pharmaceutical Development

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in drug discovery campaigns targeting various diseases.

Case Study: Antimycobacterial Activity

Recent studies have explored the synthesis of derivatives of this compound that exhibit activity against Mycobacterium tuberculosis. These compounds were tested for their ability to inhibit bacterial growth, highlighting the potential of this compound in developing new antitubercular agents .

| Compound | Activity (MIC µg/mL) | Toxicity (IC50 µg/mL) |

|---|---|---|

| Compound A | 0.40 | >32 |

| Compound B | 0.06 | >32 |

Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides that enhance crop yield and protection.

Applications:

- Pesticide Formulations: The compound can be modified to develop effective pesticides that target specific pests while minimizing environmental impact.

- Herbicide Development: Research is ongoing into its use as a herbicide, focusing on selectivity and efficacy against various weed species.

Material Science

In material science, this compound is being investigated for its role in producing specialty polymers and resins. Its properties contribute to enhanced performance in coatings and adhesives.

Potential Applications:

- Coatings: The compound can be incorporated into coatings to improve adhesion and durability.

- Adhesives: Its chemical properties allow for the development of adhesives with superior bonding strength.

Propriétés

Formule moléculaire |

C11H11NO2 |

|---|---|

Poids moléculaire |

189.21 g/mol |

Nom IUPAC |

methyl 3-cyano-2-phenylpropanoate |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

Clé InChI |

POZIFRPMDFGLIW-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC#N)C1=CC=CC=C1 |

SMILES canonique |

COC(=O)C(CC#N)C1=CC=CC=C1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.